![molecular formula C31H47N3O7 B14768406 cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu]](/img/structure/B14768406.png)
cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] is a cyclic peptide composed of several amino acids, including leucine, oleucine, N-methylphenylalanine, beta-alanine, and oleucine. This compound is part of a group of stereoisomers with the chemical formula C₃₁H₄₇N₃O₇ . Cyclic peptides like this one are known for their stability and unique biological activities, making them of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by high-dilution conditions to prevent intermolecular reactions.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds or other reducible functional groups within the peptide.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can result in the formation of thiols or amines.
Scientific Research Applications
Cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis, cyclization, and conformational analysis.
Biology: The compound’s stability and biological activity make it a valuable tool for studying protein-protein interactions and enzyme inhibition.
Medicine: Cyclic peptides are explored for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.
Industry: The compound can be used in the development of new materials, such as hydrogels and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its stability and binding affinity, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclo[DL-N(Me)Leu-bAla-DL-OLeu-DL-Pro-DL-Phe-DL-N(Me)xiIle]
- Cyclo[DL-Leu-DL-OLeu-DL-N(Me)Tyr-bAla-DL-OLeu]
- Cyclo[2Abz-DL-Ala-DL-N(Me)Phe-DL-Leu-DL-N(Me)Tyr]
Uniqueness
Cyclo[DL-Leu-DL-OLeu-DL-N(Me)Phe-bAla-DL-OLeu] is unique due to its specific amino acid sequence and cyclic structure, which confer distinct biological activities and stability. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and therapeutic potentials, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C31H47N3O7 |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
11-benzyl-10-methyl-2,5,8-tris(2-methylpropyl)-1,7-dioxa-4,10,13-triazacyclohexadecane-3,6,9,12,16-pentone |
InChI |
InChI=1S/C31H47N3O7/c1-19(2)15-23-31(39)41-26(17-21(5)6)30(38)34(7)24(18-22-11-9-8-10-12-22)28(36)32-14-13-27(35)40-25(16-20(3)4)29(37)33-23/h8-12,19-21,23-26H,13-18H2,1-7H3,(H,32,36)(H,33,37) |
InChI Key |
HHNHRFWUTDSIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N1)CC(C)C)CC2=CC=CC=C2)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



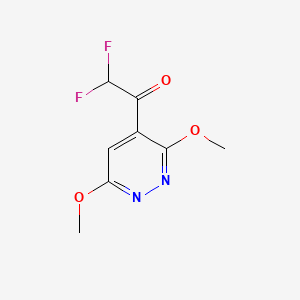
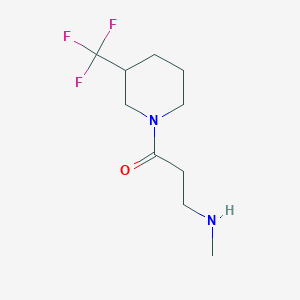
![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)

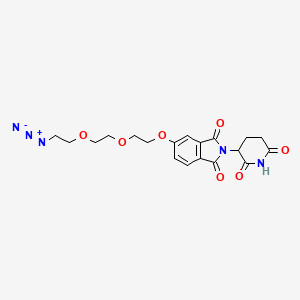
![Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)
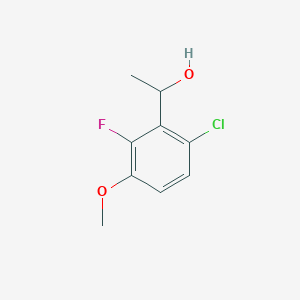

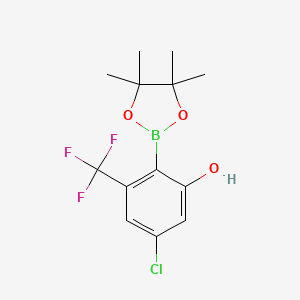

![5-Amino-4'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14768389.png)

![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid](/img/structure/B14768401.png)
